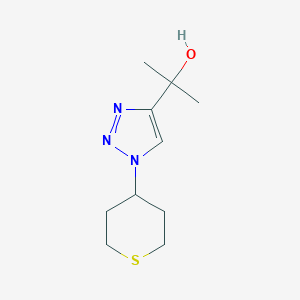

2-(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)propan-2-ol

Description

2-(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)propan-2-ol is a complex organic compound that features a unique combination of a tetrahydrothiopyran ring and a 1,2,3-triazole ring

Properties

IUPAC Name |

2-[1-(thian-4-yl)triazol-4-yl]propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3OS/c1-10(2,14)9-7-13(12-11-9)8-3-5-15-6-4-8/h7-8,14H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNCXKCXIDFDSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN(N=N1)C2CCSCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)propan-2-ol typically involves a multi-step processThe reaction conditions often require the use of copper(I) catalysts and solvents such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)propan-2-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the triazole ring would produce a dihydrotriazole derivative.

Scientific Research Applications

Antifungal Activity

Research indicates that derivatives of triazole compounds, including those related to the target compound, exhibit significant antifungal properties. A study demonstrated that triazole derivatives can effectively inhibit the growth of various fungal pathogens, including Fusarium graminearum and Rhizoctonia solani, which are detrimental to crops like wheat and rice . The mechanism of action often involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes.

Anticancer Potential

Triazole-containing compounds have shown promise in anticancer research. In vitro studies have indicated that certain derivatives can induce apoptosis in cancer cell lines such as HepG2 (human liver cancer) and A549 (human lung cancer) . The incorporation of thiopyran moieties may enhance the bioactivity and selectivity of these compounds against cancer cells.

Crop Protection

The antifungal properties of triazole derivatives make them suitable candidates for developing new fungicides. Research has highlighted the efficacy of such compounds against pathogens that threaten agricultural yields. For instance, compounds similar to 2-(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)propan-2-ol have been evaluated for their ability to protect crops from fungal infections, thereby improving food security .

Data Table: Summary of Biological Activities

Case Study 1: Development of Novel Antifungal Agents

A comprehensive study focused on synthesizing novel triazole derivatives demonstrated that compounds similar to this compound exhibited superior antifungal activity compared to traditional fungicides. The research involved evaluating the efficacy against multiple fungal strains and optimizing the chemical structure for enhanced activity .

Case Study 2: Anticancer Activity Investigation

In another pivotal study, researchers synthesized a series of triazole derivatives and assessed their cytotoxic effects on various cancer cell lines. The results indicated that specific modifications in the thiopyran structure significantly increased the compounds' potency against HepG2 and A549 cells. This finding suggests a potential pathway for drug development targeting cancer therapies .

Mechanism of Action

The mechanism of action of 2-(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)propan-2-ol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The tetrahydrothiopyran ring can interact with hydrophobic pockets in proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

- 2-methyl-1-((tetrahydro-2H-thiopyran-4-yl)amino)propan-2-ol

- Tetrahydropyran derivatives

- 1,2,3-triazole derivatives

Uniqueness

What sets 2-(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)propan-2-ol apart from similar compounds is its combination of both a tetrahydrothiopyran ring and a 1,2,3-triazole ring.

Biological Activity

The compound 2-(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)propan-2-ol, also known by its CAS number 1881291-02-6, is a derivative of a triazole and thiopyran structure. This class of compounds has garnered attention due to their potential biological activities, including antiviral, antibacterial, and anticancer properties. This article reviews the current understanding of the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 198.28 g/mol. The compound features a triazole ring which is known for its biological significance.

Antiviral Activity

Research indicates that triazole derivatives exhibit significant antiviral properties. A study highlighted the effectiveness of related compounds against various viruses, including herpesvirus and varicella-zoster virus (VZV). The introduction of the tetrahydrothiopyran moiety enhances the antiviral efficacy compared to traditional antiviral agents .

Anticancer Activity

In vitro studies have demonstrated that compounds containing triazole and thiopyran structures exhibit cytotoxicity against several cancer cell lines. For instance, derivatives have shown promising results against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines. The structure–activity relationship (SAR) analysis revealed that modifications in substituents significantly affect the anticancer activity. Specifically, compounds with hydroxyl groups at strategic positions showed enhanced potency .

Antibacterial and Antifungal Properties

Triazole-containing compounds are also recognized for their antibacterial and antifungal activities. Studies suggest that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for the development of new antimicrobial agents .

Case Study 1: Antiviral Efficacy

In a recent experimental study, a series of triazole derivatives were synthesized and screened for antiviral activity against herpes simplex virus (HSV). Among these derivatives, one compound showed an IC50 value of 18.4 µM with a selectivity index greater than 38, indicating strong antiviral potential .

Case Study 2: Cytotoxicity Assessment

A comparative analysis was conducted on several triazole derivatives to evaluate their cytotoxic effects on cancer cell lines. Compound modifications led to varying degrees of cytotoxicity; notably, one derivative exhibited an IC50 value of 46 µM against MCF-7 cells, demonstrating significant anticancer potential .

Data Tables

| Biological Activity | IC50 Value (µM) | Selectivity Index | Cell Line |

|---|---|---|---|

| Antiviral | 18.4 | >38 | HSV |

| Anticancer | 46 | >16 | MCF-7 |

| Antibacterial | N/A | N/A | Various Bacterial Strains |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)propan-2-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of the thiopyran ring. Key steps include:

-

Step 1 : Preparation of tetrahydro-2H-thiopyran-4-yl azide via nucleophilic substitution.

-

Step 2 : CuAAC reaction with a terminal alkyne derivative of propan-2-ol.

-

Critical Factors : Temperature (60–80°C for CuAAC), solvent polarity (DMF or THF), and catalyst loading (1–5 mol% CuI) significantly affect regioselectivity and yield. Purification via column chromatography (ethyl acetate/hexane) is essential to isolate the product from unreacted azides/alkynes .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Azide Prep | NaN₃, DMF, 50°C | 65–75 | 85–90% |

| CuAAC | CuI, THF, 70°C | 60–70 | 90–95% |

Q. How is the compound characterized structurally, and what analytical techniques are most reliable for confirming its regiochemistry?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify the triazole proton (δ 7.8–8.2 ppm) and thiopyran methylene groups (δ 2.5–3.5 ppm). NOESY confirms spatial proximity of the triazole and thiopyran moieties.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 256.12).

- X-ray Crystallography : SHELXL refinement (via programs like Olex2) resolves ambiguities in regiochemistry and hydrogen bonding .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the CuAAC step, particularly in the presence of sulfur-containing thiopyran rings?

- Methodological Answer : Sulfur can deactivate copper catalysts via coordination. Mitigation approaches include:

- Ligand Optimization : Tris(benzyltriazolylmethyl)amine (TBTA) stabilizes Cu(I), reducing sulfur interference.

- Solvent Screening : Polar aprotic solvents (e.g., DMSO) enhance catalyst solubility.

- Kinetic Monitoring : In situ FTIR tracks azide consumption (peak at 2100 cm⁻¹) to terminate reactions at optimal conversion .

Q. How can computational methods (e.g., DFT) predict the compound’s binding affinity to biological targets, and what are the limitations?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cytochrome P450). The triazole’s nitrogen atoms form hydrogen bonds, while the thiopyran enhances lipophilicity.

- Limitations : DFT may underestimate solvation effects or conformational flexibility. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is critical .

Q. How do researchers resolve contradictions in reported biological activity data (e.g., antifungal vs. antibacterial potency)?

- Methodological Answer : Contradictions arise from assay variability (e.g., broth microdilution vs. agar diffusion). Standardization steps include:

- MIC Determination : Use CLSI guidelines for consistent inoculum size (1–5 × 10⁵ CFU/mL).

- Control Compounds : Compare with fluconazole (antifungal) and ciprofloxacin (antibacterial) to contextualize potency.

- Mechanistic Studies : Transcriptomics (RNA-seq) identifies upregulated stress-response genes in target microbes .

Experimental Design & Optimization

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via LC-MS.

- Oxidative Stress : Add hydrogen peroxide (0.1–1 mM) to simulate in vivo oxidation.

- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound depletion .

Q. How can crystallographic data (e.g., from SHELXL) inform SAR studies of derivatives?

- Methodological Answer : Crystal structures reveal:

- Hydrogen Bonding : Interactions between the triazole and active-site residues.

- Torsion Angles : Flexibility of the thiopyran-propan-2-ol linker.

- SAR Guidance : Modify substituents (e.g., thiopyran → pyran) to enhance binding or solubility .

Data Interpretation & Validation

Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.